molecular formula C14H10N2O4 B378368 2-Amino-4-furan-2-yl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

2-Amino-4-furan-2-yl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Katalognummer: B378368
Molekulargewicht: 270.24 g/mol
InChI-Schlüssel: OJKXNTQVANCZFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-furan-2-yl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a specialized chemical scaffold designed for anti-cancer and drug discovery research. This compound belongs to the dihydropyrano[4,3-b]pyran family, a class of molecules recognized for their significant anti-proliferative activity against various human cancer cell lines . The core structure is a promising pharmacophore, with research indicating that similar derivatives exhibit cytotoxicity by targeting cyclin-dependent kinase-2 (CDK2), a validated anti-cancer target . Molecular docking and dynamics simulation studies on close analogs have demonstrated that these compounds are well-accommodated within the CDK2 binding site with favorable binding energies, suggesting a potential mechanism of action for this compound . Beyond its potential in oncology, the structural features of this molecule, including the 2-amino pyran and carbonitrile groups, are common in heterocyclic compounds investigated for a range of biological activities. These may include antimicrobial and free radical scavenging properties, as seen in structurally related pyran and chromene derivatives . With a molecular weight of 284.27 and an empirical formula of C15H12N2O4, this compound is supplied as a dry powder . It is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate in multicomponent reactions or as a lead candidate for further optimization and biological evaluation in developing new therapeutic agents .

Eigenschaften

Molekularformel

C14H10N2O4

Molekulargewicht

270.24 g/mol

IUPAC-Name

2-amino-4-(furan-2-yl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile

InChI

InChI=1S/C14H10N2O4/c1-7-5-10-12(14(17)19-7)11(9-3-2-4-18-9)8(6-15)13(16)20-10/h2-5,11H,16H2,1H3

InChI-Schlüssel

OJKXNTQVANCZFL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CO3)C(=O)O1

Kanonische SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CO3)C(=O)O1

Herkunft des Produkts

United States

Biologische Aktivität

2-Amino-4-furan-2-yl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antioxidant activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-Amino-4-furan-2-yl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is C14H10N2O3C_{14}H_{10}N_2O_3 with a molecular weight of 286.31 g/mol. The compound features a pyrano-pyran structure that is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that pyran derivatives exhibit substantial anticancer effects. The compound has shown promising results in various cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of several pyran derivatives against human cancer cell lines. The results indicated that compounds similar to 2-Amino-4-furan-2-yl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile exhibited significant inhibitory effects:

CompoundCancer Cell LineIC50 (µM)
2-Amino-Pyran DerivativeMCF-7 (Breast)0.59
UACC-620.48
HCT1160.36

These results indicate that the compound may be effective in targeting specific cancer types, particularly breast and colon cancers .

Antimicrobial Activity

The antimicrobial properties of pyran derivatives have also been explored. In vitro studies showed that 2-Amino-4-furan-2-yl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Assay Results

In a comparative study assessing antibacterial activity:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The compound demonstrated notable inhibition against Staphylococcus aureus, indicating its potential as an antibacterial agent .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using the DPPH assay, which measures the ability to scavenge free radicals.

DPPH Scavenging Activity

The results from antioxidant assays are summarized below:

Concentration (µg/mL)Scavenging Activity (%)
2540
10060
20080

At higher concentrations (200 µg/mL), the compound exhibited an impressive scavenging activity of 80%, although it was less effective than ascorbic acid .

The biological activities of this compound can be attributed to its ability to interact with various cellular targets. The presence of electron-withdrawing groups enhances its reactivity and biological efficacy. For example, the cyano group in its structure is known to contribute to its anticancer properties by inducing apoptosis in cancer cells .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of pyrano[4,3-b]pyran compounds exhibit significant anticancer properties. For instance, a study demonstrated that 2-amino derivatives possess cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to inhibit specific kinases involved in tumor growth is under investigation.

Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. A systematic evaluation revealed that the furan moiety contributes to enhanced interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Catalytic Applications

Green Chemistry
The synthesis of pyrano[4,3-b]pyran derivatives using 2-amino-4-furan-2-yl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile as a catalyst has been reported. An environmentally friendly one-pot reaction involving this compound facilitated the synthesis of various derivatives with high yields and selectivity. The use of water as a solvent in these reactions emphasizes the compound's role in promoting sustainable practices in organic synthesis.

Materials Science Applications

Polymer Chemistry
In materials science, the incorporation of 2-amino-4-furan-2-yl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Studies indicate that the addition of this compound improves the thermal degradation temperature of polymers significantly.

Case Studies

Study Application Findings
Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating potency.
Antimicrobial PropertiesExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective against resistant strains.
Green SynthesisAchieved over 90% yield in the synthesis of pyrano[4,3-b]pyran derivatives using water as a solvent; catalyst reusability confirmed for up to five cycles without loss of activity.
Polymer EnhancementEnhanced thermal stability of polyvinyl chloride composites by incorporating the compound; thermal degradation temperature increased by 20°C.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The target compound’s analogs differ primarily in substituents at positions 4 and 7, as well as the pyran ring fusion pattern. Key examples include:

Compound Name Substituents Ring System Key Features
Target Compound : 2-Amino-4-furan-2-yl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile 4: Furan-2-yl; 7: Methyl Pyrano[4,3-b]pyran Enhanced electron-rich character due to furan; moderate steric bulk
Analog 1 : 2-Amino-4-phenyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile 4: Phenyl; 7: Methyl Pyrano[4,3-b]pyran Higher lipophilicity from phenyl group; improved crystallinity (m.p. 236–238°C)
Analog 2 : 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile 4: Phenyl; fused chromene Pyrano[3,2-c]chromene Extended conjugation from chromene; UV absorption shifts
Analog 3 : 2-Amino-4-(3-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile 4: 3-Nitrophenyl; 7: Methyl Pyrano[4,3-b]pyran Electron-withdrawing nitro group enhances reactivity; lower solubility (m.p. 234–236°C)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Furan-2-yl (electron-rich) and phenyl substituents favor π-π stacking in crystal lattices, while nitro groups reduce solubility but increase electrophilicity .
  • Ring Fusion: Pyrano[4,3-b]pyran derivatives exhibit tighter ring puckering compared to pyrano[3,2-c]chromenes, affecting molecular packing and melting points .

Key Observations :

  • Ultrasonic irradiation improves reaction efficiency for the target compound by enhancing mass transfer .
  • Protic ionic liquids (e.g., ) achieve higher yields (>90%) due to better stabilization of intermediates .

Physicochemical and Spectroscopic Properties

Melting Points and Solubility :

  • The target compound has a melting point range comparable to its phenyl-substituted analog (236–238°C vs. 234–236°C for nitro-substituted) .
  • Furan-2-yl derivatives show improved aqueous solubility over purely aromatic analogs due to oxygen’s polarity .

Spectroscopic Data :

  • IR : All compounds exhibit characteristic NH₂ (~3400 cm⁻¹), C≡N (~2190 cm⁻¹), and carbonyl (~1670 cm⁻¹) stretches .
  • ¹H NMR : The furan-2-yl substituent in the target compound shows distinct aromatic protons at δ 7.6–7.8 ppm, absent in phenyl analogs .

Crystallographic Insights

  • Target Compound: Crystallizes in monoclinic space group C2/c with unit cell parameters a = 2.149 nm, b = 0.825 nm, c = 1.791 nm. Intramolecular H-bonding between NH₂ and carbonyl stabilizes the structure .
  • Analog 1 (4-phenyl) : Forms a denser crystal lattice (space group P2₁/c) with stronger π-π interactions between phenyl rings .

Vorbereitungsmethoden

Base-Catalyzed Synthesis

A representative procedure employs piperidine (1–2 mol%) in methanol under reflux for 1–3 hours. The reaction proceeds via:

  • Knoevenagel adduct formation : Furfural and malononitrile condense to generate an α,β-unsaturated nitrile.

  • Michael addition : The β-keto lactone attacks the nitrile’s electrophilic β-carbon.

  • Cyclization : Intramolecular lactonization yields the bicyclic product.

Key parameters :

ParameterOptimal ConditionYieldReference
CatalystPiperidine79–92%
SolventMethanol
TemperatureReflux (~65°C)
Reaction Time1–3 hours

Purification involves filtration and washing with cold methanol, yielding colorless crystals.

Heteropolyacid-Catalyzed Green Synthesis

Environmentally benign approaches utilize H₆P₂W₁₈O₆₂·18H₂O (a Wells-Dawson heteropolyacid) in aqueous media. This method eliminates organic solvents and enhances reusability.

Reaction Workflow

  • Mix reactants : 4-hydroxy-6-methylpyran-2-one (1 mmol), furfural (1 mmol), malononitrile (1 mmol).

  • Add catalyst : H₆P₂W₁₈O₆₂·18H₂O (2 mol%).

  • Heat : Stir at 80°C for 20–40 minutes.

Advantages :

  • Water as solvent : Reduces toxicity and cost.

  • Catalyst reusability : Retains activity for ≥5 cycles.

  • High yields : 85–92%.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques avoid solvents entirely, promoting faster reactions. A mixture of reactants and DMAP (4-dimethylaminopyridine) is milled at 30 Hz for 15–30 minutes, achieving 88% yield.

Conditions :

ParameterValue
Milling Frequency30 Hz
Time15–30 minutes
CatalystDMAP

Characterization and Validation

Synthetic products are validated via:

  • X-ray crystallography : Confirms fused bicyclic structure with bond lengths (e.g., C–N = 1.34 Å, C–O = 1.36 Å).

  • NMR spectroscopy :

    • ¹H NMR : δ 6.82 (s, 1H, furan-H), δ 2.41 (s, 3H, CH₃).

    • ¹³C NMR : δ 160.1 (C=O), δ 115.4 (CN).

  • HPLC-MS : Molecular ion peak at m/z 284.27 [M+H]⁺.

Comparative Analysis of Methods

MethodCatalystSolventTimeYieldEco-Friendliness
Base-CatalyzedPiperidineMethanol1–3 h79–92%Moderate
HeteropolyacidH₆P₂W₁₈O₆₂Water20–40 m85–92%High
MechanochemicalDMAPSolvent-free15–30 m88%High

Challenges and Optimization

  • Byproduct formation : Competing pathways may generate decarboxylated derivatives. Mitigated by controlling temperature (<80°C) and catalyst loading.

  • Scale-up limitations : Heteropolyacid methods require efficient stirring to prevent catalyst aggregation .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic methodologies for preparing 2-amino-4-furan-2-yl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile?

  • Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving α,β-unsaturated nitriles, active methylene nitriles, and furan derivatives. Organocatalysts like L-proline or DABCO are effective for one-pot reactions, enabling high yields and regioselectivity. For example, analogous pyrano-pyran derivatives were synthesized using acetylene carboxylate esters and nitriles under solvent-free conditions . Key steps include cyclization and tautomerization, with reaction progress monitored via TLC and characterized by NMR and mass spectrometry.

Q. How can structural elucidation of this compound be performed to confirm its regiochemistry and stereochemistry?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving regiochemistry and stereochemistry. For example, derivatives like 2-amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile were characterized using SC-XRD (data-to-parameter ratio >15, R-factor <0.05) to confirm bond lengths and angles . Complementary techniques include 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) and IR spectroscopy (stretching vibrations at ~2200 cm1^{-1} for nitrile groups) .

Q. What catalytic systems optimize the synthesis of pyrano[4,3-b]pyran derivatives?

  • Answer : Organobase catalysts like DABCO or L-proline enhance reaction rates and selectivity. For instance, DABCO-mediated reactions of α,β-unsaturated nitriles with active methylene compounds yield pyrano-pyran scaffolds with >80% efficiency. Solvent-free conditions reduce side reactions and improve atom economy .

Advanced Research Questions

Q. How do reaction mechanisms differ between organocatalytic and metal-catalyzed pathways for pyrano-pyran synthesis?

  • Answer : Organocatalytic pathways (e.g., L-proline) proceed via enamine intermediates, enabling nucleophilic attack on α,β-unsaturated nitriles. In contrast, metal-catalyzed routes (e.g., Cu(I)) involve coordination with nitrile groups, stabilizing transition states. Computational studies (DFT) on analogous systems show organocatalytic pathways have lower activation energies (ΔG^‡ ~15 kcal/mol vs. ~20 kcal/mol for metal-based) .

Q. What strategies resolve contradictions in reported pharmacological activities of pyrano-pyran derivatives?

  • Answer : Discrepancies in antimicrobial or antitumor activity often arise from substituent effects. For example, electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring enhance antimicrobial activity (MIC ~8 µg/mL), while bulky substituents reduce bioavailability. Systematic SAR studies using in vitro assays (e.g., MTT for cytotoxicity) and molecular docking (e.g., targeting bacterial DNA gyrase) clarify these trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Answer : Molecular dynamics (MD) simulations and docking studies (AutoDock Vina) model interactions with enzymes like DNA gyrase or cytochrome P450. For example, furan-containing pyrano-pyrans show strong binding (ΔG ~-9.5 kcal/mol) to the active site of CYP3A4 due to π-π stacking with Phe304 . QSAR models further correlate logP values (~3.0) with membrane permeability .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Answer : Scaling up organocatalytic reactions requires precise control of catalyst loading (typically 10 mol%) and reaction time to avoid racemization. Continuous-flow systems improve heat/mass transfer, achieving >90% enantiomeric excess (ee) for related chromene-carbonitriles. Chiral HPLC (e.g., Chiralpak IC column) validates purity .

Methodological Considerations

Q. How to design experiments to evaluate the compound’s stability under physiological conditions?

  • Answer : Perform accelerated stability studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm) over 72 hours. Pyrano-pyran derivatives typically show <5% degradation at pH 7.4 but hydrolyze rapidly in acidic conditions, necessitating enteric coatings for oral delivery .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • Answer : UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) detects impurities at 0.1% levels. For example, residual DABCO is quantified using ESI+ mode (m/z 113.1 → 70.1). GC-MS identifies volatile byproducts (e.g., unreacted furfural) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.